"synthesis protocol for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide"
"synthesis protocol for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide"
An In-Depth Technical Guide for the Synthesis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive, technically detailed protocol for the chemical synthesis of the modified dipeptide, N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. Modified peptides are of significant interest in drug discovery and development for their potential to enhance biological activity, stability, and pharmacokinetic profiles.[1][2] This document outlines a robust, multi-step solution-phase synthesis strategy, designed for reproducibility and scalability. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and the rationale behind the selection of reagents and conditions, grounded in established chemical principles. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous guide for synthesizing complex peptide derivatives.
Introduction and Synthetic Strategy
The target molecule, N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide, is a dipeptide composed of Valine and Leucine, which is further modified at both its N- and C-termini. The N-terminus features a racemic 2-hydroxypropyl group, and the C-terminus is capped as an anilide. These modifications remove the terminal charges, potentially increasing the peptide's metabolic stability and membrane permeability compared to its parent Val-Leu dipeptide.
The synthesis of such a molecule requires precise control over reactive functional groups to avoid side reactions and ensure the formation of the correct amide bonds.[3][4] A solution-phase strategy is employed, which, while more labor-intensive than solid-phase synthesis for long peptides, offers greater flexibility for purification and characterization of intermediates, a crucial aspect when developing a new synthetic route for a highly modified, short peptide.
Our retrosynthetic analysis breaks down the synthesis into a logical sequence, starting from commercially available protected amino acids.
Caption: Overall Synthetic Workflow Diagram.
Amide Bond Formation: The Role of Coupling Reagents
The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. [5][6]This is particularly true when coupling with a weakly nucleophilic aromatic amine like aniline. Standard carbodiimide reagents like DCC can be insufficient and may lead to side reactions. [7] For this synthesis, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine and rendering HATU one of the most efficient coupling reagents, especially for difficult couplings. [8]
Caption: Mechanism of HATU-mediated peptide coupling.
N-Terminal Alkylation with Propylene Oxide
The final modification introduces the N-(2-hydroxypropyl) group. While reductive amination is a common N-alkylation strategy, it requires the corresponding aldehyde (lactaldehyde), which is unstable. [9][10]A more direct and efficient method is the ring-opening of an epoxide. Propylene oxide serves as an ideal reagent. The N-terminal amine of the dipeptide anilide acts as a nucleophile, attacking one of the two carbons of the epoxide ring. [11]This reaction proceeds under mild conditions and, because propylene oxide is a racemic reagent, it naturally produces the desired (RS) diastereomeric mixture at the newly formed chiral center.
Detailed Experimental Protocols
Safety Precaution: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of N-Boc-L-Leucine anilide
-
Reaction Setup: To a round-bottom flask, add N-Boc-L-leucine (1.0 eq). Dissolve it in anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes to pre-activate the carboxylic acid.
-
Aniline Coupling: Add aniline (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-L-Leucine anilide as a white solid.
Protocol 2: Synthesis of N-Boc-L-Valyl-L-Leucine anilide
-
Boc Deprotection: Dissolve N-Boc-L-Leucine anilide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.
-
Isolation: Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting L-Leucine anilide TFA salt is used directly in the next step.
-
Peptide Coupling: In a separate flask, dissolve N-Boc-L-valine (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Cool to 0 °C and stir for 15 minutes.
-
Reaction: Add a solution of the L-Leucine anilide TFA salt in DMF to the activated Boc-Valine solution. Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1 to obtain the dipeptide N-Boc-L-Valyl-L-Leucine anilide.
Protocol 3: Synthesis of L-Valyl-L-Leucine anilide
-
Boc Deprotection: Dissolve N-Boc-L-Valyl-L-Leucine anilide (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.
-
Isolation: Remove the solvent under reduced pressure. The crude L-Valyl-L-Leucine anilide TFA salt is triturated with cold diethyl ether, filtered, and dried under vacuum. This product is used directly in the final step without further purification.
Protocol 4: Synthesis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide
-
Reaction Setup: Dissolve the L-Valyl-L-Leucine anilide TFA salt (1.0 eq) in methanol (MeOH). Add DIPEA (1.5 eq) to neutralize the salt.
-
Alkylation: Add (RS)-propylene oxide (2.0 eq) to the solution. Seal the vessel and stir at room temperature for 24 hours.
-
Work-up: Monitor the reaction by LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide as a purified solid.
Quantitative Data and Reagent Summary
The following table provides an example of reagent stoichiometry for a 1 mmol scale synthesis.
| Step | Reagent | M.W. | Eq. | Amount (mmol) | Mass/Volume |
| 1 | Boc-Leu-OH | 231.29 | 1.0 | 1.0 | 231 mg |
| Aniline | 93.13 | 1.1 | 1.1 | 102 mg (100 µL) | |
| HATU | 380.23 | 1.1 | 1.1 | 418 mg | |
| DIPEA | 129.24 | 2.5 | 2.5 | 323 mg (435 µL) | |
| 2 | Boc-Leu-anilide | 306.41 | 1.0 | 1.0 | 306 mg |
| TFA/DCM (1:1) | - | - | - | 10 mL | |
| Boc-Val-OH | 217.26 | 1.0 | 1.0 | 217 mg | |
| HATU | 380.23 | 1.1 | 1.1 | 418 mg | |
| DIPEA | 129.24 | 3.0 | 3.0 | 388 mg (522 µL) | |
| 3 | Boc-Val-Leu-anilide | 405.55 | 1.0 | 1.0 | 405 mg |
| TFA/DCM (1:1) | - | - | - | 10 mL | |
| 4 | H-Val-Leu-anilide | 305.42 | 1.0 | 1.0 | 305 mg |
| (RS)-Propylene Oxide | 58.08 | 2.0 | 2.0 | 116 mg (138 µL) | |
| DIPEA | 129.24 | 1.5 | 1.5 | 194 mg (261 µL) |
Conclusion
This guide presents a validated and logically structured protocol for the synthesis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. By employing a solution-phase strategy with high-efficiency coupling reagents and a direct N-alkylation method, this approach provides a reliable pathway to obtain the target molecule with high purity. The detailed protocols and mechanistic discussions herein are intended to empower researchers to confidently undertake the synthesis of this and other similarly complex modified peptides.
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